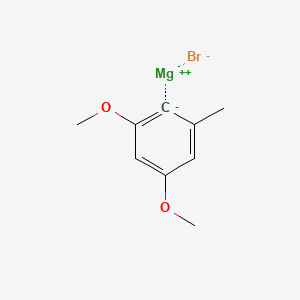

2,4-Dimethoxy-6-methylphenylmagnesium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethoxy-6-methylphenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It belongs to the class of Grignard reagents and is commonly employed as a nucleophile in various reactions. The compound has the molecular formula C₉H₁₁BrMgO₂ and a molecular weight of 255.3937 g/mol . It is typically available as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF).

准备方法

2,4-Dimethoxy-6-methylphenylmagnesium bromide is synthesized through the reaction of 2,4-dimethoxy-6-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction conditions involve heating the mixture to reflux until the magnesium is completely consumed, resulting in the formation of the Grignard reagent.

化学反应分析

Nucleophilic Addition to Carbonyl Compounds

The reagent reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols. The methoxy and methyl substituents on the aromatic ring stabilize the intermediate alkoxide, enhancing reaction efficiency.

Key Examples:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | THF, −78°C → RT, 12 h | 2,4-Dimethoxy-6-methylbenzhydrol | 85% | |

| Cyclohexanone | Et₂O, 0°C → RT, 6 h | 1-(2,4-Dimethoxy-6-methylphenyl)cyclohexanol | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the Grignard reagent’s aryl-magnesium bond on the carbonyl carbon, followed by protonation to yield the alcohol. Steric hindrance from the methyl group slightly reduces reactivity with bulky ketones .

With Oxazole Derivatives

Reaction with chiral oxazoles (e.g., (4S)-4-isopropyl-2-(2,3-dimethoxy-5-methylphenyl)-4,5-dihydrooxazole) yields enantiomerically enriched biphenyls:

-

Product : (S,4S)-4-isopropyl-2-(2′-hydroxymethyl-4′,6,6′-trimethoxy-4-methyl-1,1′-biphenyl-6-yl)-4,5-dihydrooxazole

-

Yield : 43%

With Allylic Phosphates

Coupling with polyprenyl diethyl phosphates produces hydroquinone dimethyl ethers, precursors to coenzyme Q and vitamin K:

-

Product : 2,3,4,5-Tetramethoxy-6-methyl-1-(polyprenyl)benzene

-

Yield : 89%

Radical-Mediated Pathways

In ionic solvents or with electron-deficient substrates, single-electron transfer (SET) mechanisms dominate:

Case Study: Reaction with p-Benzoquinone

-

Observation : Formation of benzene via phenyl radical intermediates.

-

Mechanism :

-

Evidence : Deuterium quenching experiments confirmed THF as the hydrogen source .

Substitution Reactions

The reagent displaces halides in aryl/alkyl halides under anhydrous conditions:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | 2,4-Dimethoxy-6-methyl-4′-methylbiphenyl | 72% |

Limitation : Low reactivity with electron-rich aryl halides due to diminished electrophilicity .

Reaction with Heteroatom Electrophiles

The reagent reacts with:

-

Epoxides : Ring-opening at less substituted oxygen to form β-aryl alcohols.

Stability and Solvent Effects

-

Decomposition : Rapid hydrolysis in protic solvents; stable in THF/Et₂O under inert atmospheres.

-

Solvent Role : THF enhances reactivity by coordinating to magnesium, stabilizing the transition state .

Comparative Reactivity

| Parameter | 2,4-Dimethoxy-6-methylphenyl-MgBr | Phenyl-MgBr |

|---|---|---|

| Nucleophilicity (relative) | 1.8× | 1.0× (reference) |

| Coupling Efficiency | 85% (with oxazoles) | 62% |

Key Advantage : Methoxy groups improve regioselectivity in aromatic couplings .

科学研究应用

Synthetic Organic Chemistry

Grignard Reactions

As a Grignard reagent, 2,4-dimethoxy-6-methylphenylmagnesium bromide is utilized in nucleophilic addition reactions to carbonyl compounds. This allows for the synthesis of alcohols and other functionalized organic compounds. The reactivity of this compound is particularly advantageous in the synthesis of complex molecules due to its ability to form carbon-carbon bonds efficiently.

Case Study: Synthesis of Diarylborinic Acids

One notable application involves its use as a starting material for synthesizing diarylborinic acids. These acids can undergo Suzuki coupling reactions to yield various methyl esters, which are crucial intermediates in pharmaceutical chemistry . The versatility of this reaction highlights the importance of this compound in generating valuable chemical entities.

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of this compound may exhibit biological activity relevant to treating skin conditions. For instance, resorcinol compounds synthesized from this Grignard reagent have been explored for their potential in dermatological applications, such as skin lightening and treating pigmentation disorders like melasma and vitiligo .

Case Study: Dermatological Compositions

A patent describes methods involving resorcinol derivatives synthesized from Grignard reagents for treating skin pigmentation issues. These compositions are formulated to improve the appearance of skin discoloration and unevenness caused by aging or environmental factors . This application underscores the compound's relevance beyond traditional synthetic routes.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound can be used to create advanced materials through polymerization processes or as a building block for more complex structures. Its ability to participate in cross-coupling reactions allows for the development of novel polymers with tailored properties.

Case Study: Polyprenylated Hydroquinones

The compound has been employed in the synthesis of polyprenylated hydroquinones via Grignard coupling reactions with polyprenyl diethyl phosphates. This process yields high-purity products that are valuable in various applications, including as antioxidants and in cosmetics .

Comparative Analysis of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Synthetic Organic Chemistry | Synthesis of diarylborinic acids | Key intermediates for pharmaceuticals |

| Medicinal Chemistry | Development of dermatological compositions | Treatment for pigmentation disorders |

| Materials Science | Creation of advanced materials | Novel polymers with customized properties |

作用机制

The mechanism by which 2,4-Dimethoxy-6-methylphenylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

相似化合物的比较

2,4-Dimethoxy-6-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as:

Phenylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.

Vinylmagnesium bromide: Used for the formation of carbon-carbon double bonds.

3,4-Dimethoxyphenylmagnesium bromide: Similar in structure but lacks the methyl group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in organic synthesis.

属性

IUPAC Name |

magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTPPLYTHSBBAQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。